2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide is a complex organic compound characterized by the presence of a triazole ring, a sulfanyl group, and an acetamide moiety. This compound falls under the category of triazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structural complexity of this compound suggests its potential as a candidate for drug development and other scientific applications.
The compound has been synthesized and studied in various research contexts, indicating its relevance in pharmaceutical chemistry. It is particularly noted for its potential antimicrobial and anticancer properties due to the functional groups present in its structure.
This compound can be classified as a triazole derivative, specifically featuring a 1,2,4-triazole ring. Triazoles are heterocyclic compounds that contain three nitrogen atoms within a five-membered ring and are widely recognized for their pharmacological significance. The sulfanyl group contributes to its reactivity and biological activity, while the acetamide group enhances solubility and interaction with biological targets.
The synthesis of 2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide typically involves several key steps:
The synthesis may require specific reagents such as thiols, acyl chlorides, or other electrophiles to facilitate the formation of desired functional groups while maintaining reaction selectivity .
The molecular formula for 2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide is . Its structure includes:
Key structural data include:
The chemical reactivity of this compound can be explored through various mechanisms:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts.
The mechanism of action for 2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide primarily involves its interaction with biological targets:
Research indicates that similar compounds have shown significant inhibitory effects against various pathogens, suggesting that this compound may have therapeutic applications in treating infections caused by resistant strains .
The physical properties of 2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide include:
Chemical properties include:
The applications of 2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide are diverse:
Nitrogen-containing heterocycles constitute a cornerstone of modern medicinal chemistry, with 1,2,4-triazole derivatives occupying a privileged position due to their exceptional versatility and broad therapeutic spectrum. Characterized by a five-membered ring containing three nitrogen atoms (positions 1, 2, and 4), the 1,2,4-triazole scaffold demonstrates remarkable metabolic stability and favorable pharmacokinetic properties, including enhanced water solubility and bioavailability compared to other azole heterocycles. This nucleus serves as a bioisostere for carboxylic acid, ester, and amide functionalities, enabling nuanced interactions with diverse biological targets [4]. Clinically significant drugs incorporating this scaffold span antifungal agents (fluconazole, voriconazole), anticancer therapeutics (anastrozole, letrozole), and central nervous system modulators (alprazolam, estazolam) [4] [9]. The strategic incorporation of acetamide and sulfanyl (mercapto) moieties onto the triazole core further amplifies its pharmacological potential, facilitating targeted interactions with enzymes and receptors implicated in disease pathogenesis. Compound 2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide exemplifies this rational design approach, integrating specific structural elements—triazole core, sulfhydryl group, acetamide linker, and aromatic substitution—to optimize bioactivity, particularly against oncological targets.
The 1,2,4-triazole nucleus has emerged as an indispensable pharmacophore in rational drug design, primarily due to its capacity for diverse non-covalent interactions with biological macromolecules. Its dipole moment, hydrogen-bonding capability (acting as both donor and acceptor), aromatic character, and metabolic resilience collectively contribute to high receptor affinity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles [4] [9]. This scaffold complies effectively with Lipinski's rule of five, enhancing its drug-likeness and oral bioavailability potential. Crucially, the nitrogen atoms within the triazole ring can coordinate with metal ions in enzyme active sites (e.g., the iron in heme-containing cytochrome P450 enzymes), while its planar structure facilitates π-π stacking interactions with aromatic amino acid residues [1] [4].
Table 1: Clinically Approved 1,2,4-Triazole-Containing Drugs and Their Therapeutic Applications
Drug Name | Therapeutic Indication | Key Structural Features | Primary Biological Target |
---|---|---|---|
Letrozole | Breast Cancer (Aromatase Inhibitor) | 1,2,4-Triazole, Benzylic Nitrile | Cytochrome P450 Aromatase (CYP19A1) |
Fluconazole | Antifungal | Bis-triazole Alcohol | Lanosterol 14α-Demethylase (CYP51) |
Ribavirin | Antiviral (Broad Spectrum) | Triazole Carboxamide, Ribose Mimetic | Inosine Monophosphate Dehydrogenase (IMPDH) |
Anastrozole | Breast Cancer (Aromatase Inhibitor) | Triazole, Trileptone | Cytochrome P450 Aromatase (CYP19A1) |
Alprazolam | Anxiolytic/Anticonvulsant | Triazole fused to Benzodiazepine | GABAA Receptor Complex |
Molecular hybridization strategies frequently exploit the triazole nucleus as a central linker or terminal group. Recent research highlights novel hybrids, such as indole–1,2,4-triazole-based S-alkylated N-aryl acetamides, exhibiting potent cytotoxicity against hepatocellular carcinoma (HepG2) cell lines. These hybrids leverage the triazole's ability to spatially orient pharmacophoric elements (indole for DNA intercalation/microtubule disruption and acetamide for hydrogen bonding) while maintaining optimal physicochemical properties [9]. Similarly, triazole-acetamide derivatives synthesized from 2-(4-isobutylphenyl)propanoic acid demonstrated significant anti-proliferative activity against HepG2 cells (e.g., compound 7f, IC₅₀ = 16.782 µg/mL), validated through molecular docking studies showing high binding affinity (-176.749 kcal/mol) to c-kit tyrosine kinase [1]. The triazole ring's synthetic accessibility further enables rapid generation of diverse libraries for structure-activity relationship (SAR) studies, accelerating lead optimization campaigns focused on oncology, infectious diseases, and central nervous system disorders.
The integration of sulfanyl (-SH) and acetamide (-NHCOCH₃) functionalities onto the 1,2,4-triazole scaffold profoundly enhances its bioactivity profile through distinct yet complementary mechanisms. The sulfanyl group at the 5-position of the triazole ring (forming a 5-sulfanyl-4H-1,2,4-triazole) confers several critical advantages:
Concurrently, the acetamide moiety (-CH₂C(=O)NH₂) tethered to the triazole's 4-position contributes significantly:
Table 2: Impact of Acetamide and Sulfanyl Moieties on Key Bioactivity Parameters in Triazole Derivatives
Compound Structural Feature | Observed Biological Effect | Proposed Mechanism | Reference |
---|---|---|---|
5-Sulfanyl-1,2,4-triazole Core | Potent inhibition of acetylcholinesterase (AChE) & butyrylcholinesterase (BChE) (IC₅₀ low µM) | S coordination to catalytic serine; Thione H-bonding to peripheral anionic site | [6] |
S-Alkylation of 5-Sulfanyl Group | Enhanced anti-HepG2 activity (e.g., Cell Viability 10.99% ± 0.59) | Increased lipophilicity promoting membrane penetration; Targeting kinase ATP sites | [9] |
Acetamide Linker (-CH₂C(=O)NH₂) | Superior urease inhibition compared to carboxylic acid analogs | H-bond donation/acceptance to flap residues; Optimal spacer length for active site | [6] |
Acetamide vs. Ester | Improved metabolic stability in microsomal assays | Resistance to esterase-mediated hydrolysis | [9] |
SAR studies on S-alkylated N-aryl acetamides incorporating 1,2,4-triazole underscore this synergy. Derivatives featuring the free 5-sulfanyl group or its S-alkylated analogs coupled with the acetamide linker demonstrated markedly improved enzyme inhibitory potential (against AChE, BChE, urease) and cytotoxic effects against cancer cell lines compared to analogs lacking these moieties [6] [9]. Molecular docking analyses consistently reveal the acetamide's carbonyl oxygen forming critical hydrogen bonds with hinge region residues of kinases (e.g., VAL-530 in c-kit), while the sulfur atom engages in hydrophobic contacts or coordinates with metal ions [1] [9].
The selection of the 3-methylphenyl (meta-tolyl) group as the aryl substituent at the 3-position of the 1,2,4-triazole ring in 2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide is underpinned by strategic considerations of steric, electronic, and hydrophobic effects aimed at optimizing target engagement and physicochemical properties. Meta-substitution on the phenyl ring, particularly with a methyl group, offers distinct advantages over ortho- or para-substitution:
Table 3: Influence of Phenyl Substitution Pattern on Bioactivity in Triazole-Acetamide Derivatives
Substituent Pattern on Phenyl Ring | Representative Compound | Key Biological Activity Finding | Hypothesized Rationale |
---|---|---|---|
3-Methylphenyl (meta-methyl) | Target Compound | Expected optimal balance of activity & stability based on SAR meta-trends | Moderate lipophilicity; Optimal steric profile; Directed metabolism |
2-Methylphenyl (ortho-methyl) | 7a [1] | Good anti-HepG2 activity (IC₅₀ = 20.667 µg/mL) | Steric hindrance promoting specific conformation; Reduced enzymatic deactivation |
2,6-Dimethylphenyl (ortho-dimethyl) | 7f [1] | Highest anti-HepG2 activity (IC₅₀ = 16.782 µg/mL; Low Hemolysis 1.19%) | Enhanced steric protection of core; Increased lipophilicity for membrane penetration |
4-Chlorophenyl (para-chloro) | Ref [10] | Variable activity (Often lower than ortho/meta alkyl) | Strong electron-withdrawing effect potentially reducing electron density at triazole core |
Unsubstituted Phenyl | 7e [1] | Lower anti-HepG2 activity (IC₅₀ = 39.105 µg/mL) | Insufficient lipophilicity/steric bulk for optimal hydrophobic pocket filling |
Furthermore, computational analyses (molecular docking, MD simulations) suggest that the meta-methyl group engages in favorable van der Waals interactions with hydrophobic residues lining the binding pockets of validated targets like protein kinase B (Akt) and c-kit tyrosine kinase [1] [8]. The methyl group's orientation in the meta position allows it to access these pockets more effectively than para-substituents, which may project away from the interaction surface, or ortho-substituents, which might cause steric clashes. Compounds featuring this 3-methylphenyl motif attached to the triazole core, such as 2-[3-(3-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid (CAS 854137-72-7) and its derivatives (e.g., 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide, CID 17383648), serve as important chemical tools and potential leads, confirming the continued interest in this specific substitution pattern for developing novel bioactive agents targeting cancer and other pathologies [3] [5] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1